molecular formula C13H18IN B12758279 Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide CAS No. 120402-42-8

Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide

Cat. No.: B12758279
CAS No.: 120402-42-8
M. Wt: 315.19 g/mol
InChI Key: XNMBGURZTNGYGN-UHFFFAOYSA-M
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Description

Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide is a quaternary ammonium salt derived from isoquinoline It is characterized by the presence of four methyl groups attached to the nitrogen atom and the isoquinoline ring, along with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide typically involves the quaternization of 3,4-dihydroisoquinoline with methyl iodide. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the isoquinoline ring attacks the methyl iodide, resulting in the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, tertiary amines, and different isoquinolinium salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinolinium, 3,4-dihydro-1,2,3,3-tetramethyl-, iodide involves its interaction with biological molecules. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, potentially disrupting their function. The compound may also interfere with cellular processes by altering membrane permeability and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of four methyl groups on the nitrogen atom, which significantly alters its chemical and biological properties compared to other isoquinoline derivatives. This unique structure makes it a valuable compound for research and industrial applications .

Properties

CAS No.

120402-42-8

Molecular Formula

C13H18IN

Molecular Weight

315.19 g/mol

IUPAC Name

1,2,3,3-tetramethyl-4H-isoquinolin-2-ium;iodide

InChI

InChI=1S/C13H18N.HI/c1-10-12-8-6-5-7-11(12)9-13(2,3)14(10)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1

InChI Key

XNMBGURZTNGYGN-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C(CC2=CC=CC=C12)(C)C)C.[I-]

Origin of Product

United States

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